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molecular formula C11H12O2 B3256053 1,2,3,4-Tetrahydro-1,4-methano-naphthalene-2,3-diol CAS No. 26326-70-5

1,2,3,4-Tetrahydro-1,4-methano-naphthalene-2,3-diol

Cat. No. B3256053
M. Wt: 176.21 g/mol
InChI Key: KKBAQAHAWLUGNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07144882B2

Procedure details

1,2,3,4-Tetrahydro-1,4-methano-naphthalene-2,3-diol (40 g, 227.3 mmol) was stirred in H2O (1050 mL) and 1,2-dichloroethane (DCE) (420 mL) in a 2 L round bottom flask under nitrogen with cool water bath (10° C.). To this sodium periodate (NalO4) (51 g, 239 mmol) and triethylbenzyl ammonium chloride (Et3BnNCl) (50 mg) were added. The resulting mixture was stirred for 1 hour (slight initial exotherm), then the layers were separated and the aqueous layer was extracted with DCE (200 mL). The organic layer was washed with H2O (4×200 mL, or until no reaction to starch iodide is observed in the aqueous wash) then dried through a cotton plug. To this was added benzyl amine (25.5 g, 238.6 mmol) and the mixture was stirred for 2 minutes then immediately transferred into the sodium triacetoxyborohydride NaHB(OAc)3/DCE (see below) over 10 minutes.
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
1050 mL
Type
solvent
Reaction Step One
Quantity
420 mL
Type
reactant
Reaction Step Two
Quantity
51 g
Type
reactant
Reaction Step Three
Quantity
50 mg
Type
catalyst
Reaction Step Three
Quantity
25.5 g
Type
reactant
Reaction Step Four
[Compound]
Name
sodium triacetoxyborohydride NaHB(OAc)3 DCE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:11][CH:4]([C:5]3[C:10]1=[CH:9][CH:8]=[CH:7][CH:6]=3)[CH:3](O)[CH:2]2O.ClCCCl.I([O-])(=O)(=O)=O.[Na+].[CH2:24]([NH2:31])[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1>O.[Cl-].C([N+](CC)(CC)CC1C=CC=CC=1)C>[CH2:24]([N:31]1[CH2:2][CH:1]2[CH2:11][CH:4]([C:5]3[CH:6]=[CH:7][CH:8]=[CH:9][C:10]=32)[CH2:3]1)[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1 |f:2.3,6.7|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
C12C(C(C(C3=CC=CC=C13)C2)O)O
Name
Quantity
1050 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
420 mL
Type
reactant
Smiles
ClCCCl
Step Three
Name
Quantity
51 g
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Name
Quantity
50 mg
Type
catalyst
Smiles
[Cl-].C(C)[N+](CC1=CC=CC=C1)(CC)CC
Step Four
Name
Quantity
25.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Step Five
Name
sodium triacetoxyborohydride NaHB(OAc)3 DCE
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 1 hour (slight initial exotherm), then the layers
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(10° C.)
CUSTOM
Type
CUSTOM
Details
were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with DCE (200 mL)
WASH
Type
WASH
Details
The organic layer was washed with H2O (4×200 mL
CUSTOM
Type
CUSTOM
Details
until no reaction to starch iodide
WASH
Type
WASH
Details
aqueous wash)
CUSTOM
Type
CUSTOM
Details
then dried through a cotton plug
STIRRING
Type
STIRRING
Details
the mixture was stirred for 2 minutes
Duration
2 min

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C1=CC=CC=C1)N1CC2C=3C=CC=CC3C(C1)C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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